molecular formula C₄¹³C₂H₉NO₄ B1147420 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester CAS No. 1391062-48-8

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

Cat. No. B1147420
M. Wt: 161.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, compounds with similar structures have been synthesized through acetylation, treatment with triethyl amine and formamide, followed by refluxation with urea and sodium ethoxide to yield complex structures (Pratibha Sharma et al., 2004). Another method involves alkoxymercuration of acylaminoacrylic acids with alcohols and mercury(II) acetate, followed by demercuration with sodium borohydride (C. Gallina et al., 1973).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques such as NMR, IR, and MS. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry.

Chemical Reactions and Properties

Compounds with formylamino and hydroxy groups engage in various chemical reactions. For example, acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate can produce 3-hydroxy-2-arylacrylic acid ethyl esters, demonstrating the reactivity of such functional groups under certain conditions (Matthew E. Dudley et al., 2004).

Physical Properties Analysis

The physical properties of organic compounds like melting point, boiling point, solubility, and crystal structure are influenced by their molecular structure. For example, the crystal structure and conformations of stereoisomers of α-arylcinnamic acids and their esters provide insights into the physical characteristics of such compounds (R. Stomberg et al., 2001).

Scientific Research Applications

Fatty Acid Conjugates of Xenobiotics

Fatty acid ethyl esters, including compounds similar to the one , are widely studied due to their implications in diseases. Research shows that these esters can accumulate in body organs, potentially leading to toxic manifestations. They are of particular interest in studying the onset or pathogenesis of diseases in alcoholics, including myocardial and pancreatic diseases. Identifying these agents is crucial for understanding the mechanisms of pathogenesis associated with lipid conjugation and enhancing the therapeutic potential of drugs through fatty acid conjugates (Ansari, Kaphalia, & Khan, 1995).

Parabens in Aquatic Environments

Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are relevant because they address the environmental persistence and potential endocrine-disrupting effects of ester compounds. Despite being biodegradable, parabens' continuous introduction into the environment from consumer products leads to their ubiquity in surface water and sediments. Understanding the environmental impact of similar ester compounds can provide insights into managing their release and mitigating potential harm (Haman, Dauchy, Rosin, & Munoz, 2015).

Alkoxycarbonylation of Phytogenic Substrates

The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an emerging area of research with implications for the chemical industry, including resource saving and environmental safety. This process, applied to phytogenic substrates like pentenoic and undecenoic acids, aims to obtain advanced chemical products, such as polymers, showcasing the potential industrial applications of ester compounds (Sevostyanova & Batashev, 2023).

Biotechnological Routes Based on Lactic Acid

Lactic acid serves as a precursor for producing various chemicals, including esters, through biotechnological routes. This highlights the significance of ester compounds in synthesizing biodegradable polymers and other valuable chemicals, pointing towards the integration of green chemistry in future industrial processes (Gao, Ma, & Xu, 2011).

properties

CAS RN

1391062-48-8

Product Name

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

Molecular Formula

C₄¹³C₂H₉NO₄

Molecular Weight

161.13

Origin of Product

United States

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